1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride

Catalog No.
S14304066
CAS No.
69381-58-4
M.F
C16H18ClN
M. Wt
259.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline h...

CAS Number

69381-58-4

Product Name

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride

IUPAC Name

3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

InChI

InChI=1S/C16H17N.ClH/c1-12-10-14-8-5-9-15(16(14)11-17-12)13-6-3-2-4-7-13;/h2-9,12,17H,10-11H2,1H3;1H

InChI Key

VCIGSTGNWVZWQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)C3=CC=CC=C3.Cl

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Its molecular formula is C15H16ClNC_{15}H_{16}ClN with a molecular weight of approximately 255.75 g/mol. This compound is characterized by a bicyclic structure that includes a saturated isoquinoline framework, which contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology .

The chemical behavior of 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride can be explored through several types of reactions:

  • Alkylation: The nitrogen atom in the isoquinoline structure can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Oxidation: The compound can be oxidized to yield various derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the compound into more saturated derivatives or other functional groups, impacting its pharmacological properties.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications .

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride exhibits diverse biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various pathogens, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: Research suggests that tetrahydroisoquinoline derivatives may protect neuronal cells from degeneration, making them candidates for treating neurodegenerative diseases.
  • Analgesic Activity: Some studies indicate that this compound may possess pain-relieving properties similar to those of opioids but with a potentially lower risk of addiction .

The synthesis of 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride typically involves multi-step organic reactions:

  • Formation of the Isoquinoline Core: This is often achieved through cyclization reactions involving phenyl and methyl precursors.
  • Hydrogenation: The unsaturated isoquinoline structure can be hydrogenated to form the tetrahydro derivative.
  • Quaternization: The final step usually involves treating the base form with hydrochloric acid to produce the hydrochloride salt.

These methods highlight the importance of optimizing conditions such as temperature and solvent choice to maximize yield and purity .

The applications of 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride span several fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting infectious diseases and neurological disorders.
  • Research Tool: Its unique properties make it valuable in studying biological mechanisms related to isoquinoline alkaloids.
  • Chemical Intermediates: It can be utilized in synthesizing other complex organic molecules in medicinal chemistry .

Interaction studies involving 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride focus on its binding affinity with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors (e.g., dopamine and serotonin receptors) have been conducted to understand its potential psychoactive effects.
  • Enzyme Inhibition: Studies suggest it may inhibit certain enzymes involved in metabolic pathways related to drug metabolism and disease progression.

These interactions are crucial for elucidating the compound's pharmacodynamics and potential therapeutic uses .

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride shares structural similarities with several other compounds in the tetrahydroisoquinoline family. Here are some notable comparisons:

Compound NameStructureKey Features
1,2,3,4-TetrahydroisoquinolinestructureBasic scaffold without substituents; serves as a precursor.
1-BenzyltetrahydroisoquinolinestructureContains a benzyl group; exhibits different biological activities.
1-Methyl-tetrahydroisoquinolinestructureMethyl substitution alters pharmacological profile; less potent than its derivatives.

Uniqueness

The uniqueness of 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride lies in its specific substitution pattern on the isoquinoline framework which enhances its biological activity while maintaining stability as a hydrochloride salt. This makes it particularly interesting for further research and development compared to its simpler analogs .

Pictet–Spengler Reaction and Its Mechanistic Variations

The Pictet–Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinolines, leveraging the condensation of β-arylethylamines with carbonyl compounds to form bicyclic frameworks. Mechanistically, the reaction proceeds via imine formation followed by acid-catalyzed cyclization, where the electrophilicity of the iminium ion drives ring closure. Traditional conditions employ hydrochloric acid or trifluoroacetic acid in protic solvents, but modern variations have expanded substrate tolerance and stereochemical control.

Organocatalytic enantioselective Pictet–Spengler reactions represent a significant advancement, enabling the synthesis of chiral 1-benzyl-THIQs with up to 92% enantiomeric excess. For example, (R)-TRIP-catalyzed reactions of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes yield biologically relevant alkaloids such as (R)-reticuline and (R)-laudanosine. Enzymatic variants further broaden applicability; norcoclaurine synthase from Thalictrum flavum catalyzes the reaction between dopamine and unactivated ketones to generate 1,1′-disubstituted THIQs, a feat challenging to achieve via chemical methods alone.

Table 1: Comparative Analysis of Pictet–Spengler Reaction Conditions

Catalyst/EnzymeSubstrate PairYield (%)Enantiomeric Excess (%)
HCl (Traditional)Phenethylamine + Aldehyde60–75N/A
(R)-TRIP (Organocat.)N-Sulfenylamine + Aldehyde85–9286–92
TfNCS (Enzymatic)Dopamine + Ketone70–90>99

The N-acyliminium ion variant enhances electrophilicity, allowing cyclization under milder conditions. This approach has been employed in the synthesis of tadalafil, where AuCl₃/AgOTf catalysis facilitates efficient ring closure.

Multi-Step Organic Synthesis Involving β-Phenylethylamine Precursors

Multi-step synthetic routes often begin with β-phenylethylamine derivatives, which undergo sequential modifications to install substituents prior to cyclization. A representative pathway involves N-alkylation, hydroxylation, and O-methylation to construct advanced intermediates. For instance, the biosynthesis of (S)-reticuline—a key THIQ alkaloid—proceeds via norcoclaurine synthase-catalyzed condensation of dopamine and 4-hydroxyphenylacetaldehyde, followed by SAM-dependent methylations.

Chemical syntheses mimic these steps. A Rh(I)-catalyzed ring-opening cascade generates spirocyclic intermediates, which are subsequently alkylated and oxidized to yield erysotramidine derivatives. Copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl ketone O-methyl oximes offer another route, producing isoquinolines in yields up to 96%. These methods highlight the versatility of β-phenylethylamine scaffolds in accessing diverse THIQ architectures.

Key Transformations in Multi-Step Synthesis

  • N-Alkylation: Introduces substituents at the nitrogen atom using alkyl halides or Mitsunobu conditions.
  • Reductive Amination: Converts ketones or aldehydes to secondary amines via NaBH₃CN or H₂/Pd-C.
  • Cyclization: Achieved through acid catalysis, transition-metal mediation, or enzymatic action.

Acid-Catalyzed Cyclization Strategies for Bicyclic Framework Construction

Acid-catalyzed cyclization is pivotal for assembling the THIQ core, particularly in substrates with low inherent nucleophilicity. Superacids like polyphosphoric acid (PPA) facilitate the cyclization of N-acyliminium ions, enabling the formation of sterically hindered frameworks. For example, PPA-mediated Pictet–Spengler reactions construct the erythrinan scaffold, a precursor to demethoxyerythratidinone.

Directed ortho-lithiation strategies complement acid catalysis. Treatment of fluorinated aryl substrates with n-BuLi generates intermediates that undergo nucleophilic aromatic substitution, yielding 8-fluoro-3,4-dihydroisoquinolines. Subsequent reduction and alkylation produce 1-substituted THIQ derivatives.

Table 2: Acid Catalysts and Their Applications

Acid CatalystSubstrate ClassTemperature (°C)Product Yield (%)
HCl3,4-Dimethoxyphenyl derivativesReflux50–65
Trifluoroacetic AcidN-Acyliminium ions25–4075–90
Polyphosphoric AcidSpirocyclic intermediates80–10060–85

These methodologies underscore the synergy between traditional acid catalysis and modern synthetic techniques in accessing complex THIQ derivatives.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

259.1127773 g/mol

Monoisotopic Mass

259.1127773 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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